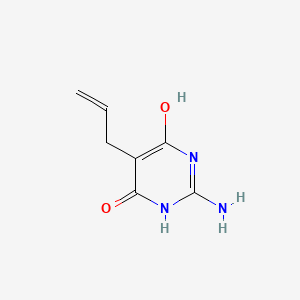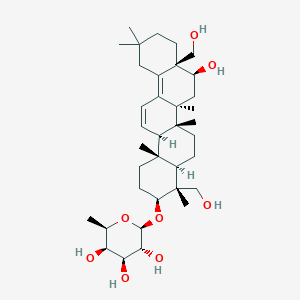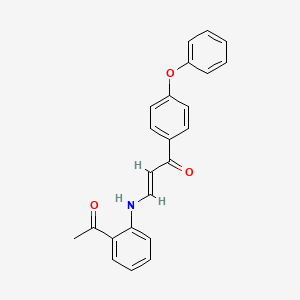
5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Structural Analysis
- The compound has been studied for its hydrogen bonding characteristics and molecular structure. This includes research on anticonvulsant enaminones and their hydrogen bonding, with a focus on the crystal structures and molecular conformations of related compounds (Kubicki, Bassyouni, & Codding, 2000).
Electronic Properties and Interaction Landscapes
- Investigations into the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, which are structurally related to the compound , provide insights into their physicochemical characteristics and molecular interactions (Gallagher et al., 2022).
Antimicrobial Applications
- Some derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. These studies focus on the synthesis of related compounds and their efficacy in inhibiting bacterial and fungal growth (Akbari et al., 2008).
X-Ray Crystallography in Drug Design
- The compound and its derivatives have been the subject of X-ray crystallography studies, aiding in the design and development of tricyclic heterocycles and other drug candidates (Mazina et al., 2005).
Structural and Optical Characterization
- Studies have been conducted on the structural, optical, and junction characteristics of pyridine derivatives, including compounds structurally similar to 5-Chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, to understand their physical properties and potential applications in electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Biological Evaluation of Derivatives
- The compound's derivatives have been synthesized and evaluated for their biological activity, including their antibacterial and antifungal properties. These studies are crucial in understanding the therapeutic potential of such compounds (El-Sehrawi et al., 2015).
Dyeing Performance and Metal Complexation
- Research has also been conducted on the complexation of related disperse dyes with metals like Cu, Co, Zn, and their application properties on fabrics. This research explores the potential of these compounds in textile dyeing and their interactions with various metals (Abolude et al., 2021).
Eigenschaften
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-3-1-12(2-4-14)10-24-11-13(9-17(22)19(24)26)18(25)23-16-7-5-15(21)6-8-16/h1-9,11H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMOZRGWPPYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide](/img/structure/B3006224.png)
![N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006225.png)


![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)
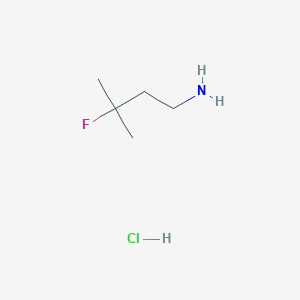
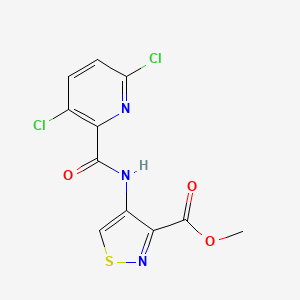
![3-[(4-Chloro-3-methylphenyl)amino]propanenitrile](/img/structure/B3006239.png)

